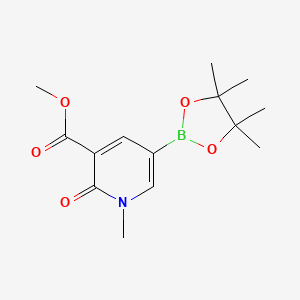
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a difluoromethyl group, a methoxy group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of difluoroacetic acid as a starting material, which is relatively low in price and small in molar mass. The preparation method is low in cost, simple, and safe in technological operation, resulting in high product content and yield . Another approach involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Analyse Chemischer Reaktionen
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethyl group can participate in electrophilic, nucleophilic, radical, and cross-coupling reactions. Common reagents used in these reactions include ClCF2H and novel non-ozone depleting difluorocarbene reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesThe incorporation of difluoromethyl groups into bioactive compounds can modulate their metabolism, pharmacokinetics, and ability to permeate biological tissues .
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid involves its ability to act as a hydrogen bond donor, a unique characteristic among polyfluorinated motifs. This property makes it a competent bioisostere for alcohol, thiol, or amine groups, which can result in its incorporation into various bioactive compounds . The molecular targets and pathways involved depend on the specific application and the structure of the compound it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 3-(difluoromethyl)-5-methylthiophene-2-carboxylic acid . These compounds share the difluoromethyl group but differ in their ring structures and substituents. The unique combination of the cyclobutane ring and the methoxy group in this compound sets it apart from these similar compounds and contributes to its distinct reactivity and applications.
Eigenschaften
Molekularformel |
C7H10F2O3 |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-12-7(6(8)9)2-4(3-7)5(10)11/h4,6H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
YQPWDFUFUUAUNM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC(C1)C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)
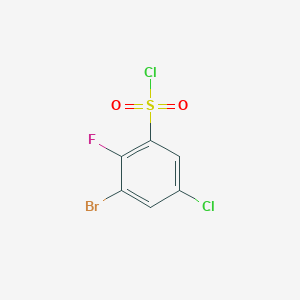
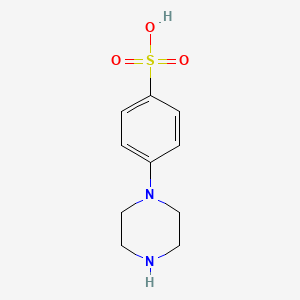
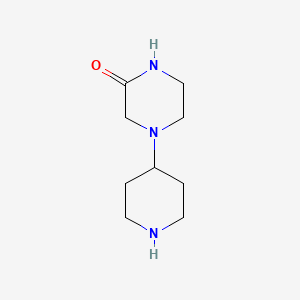
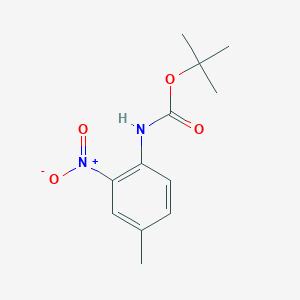
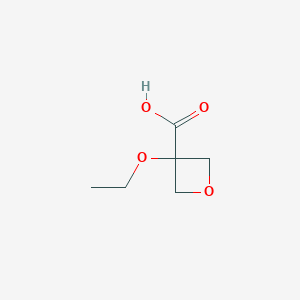
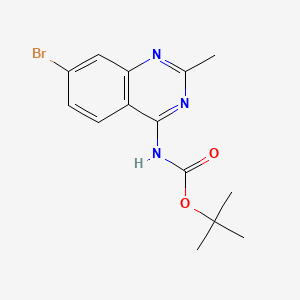
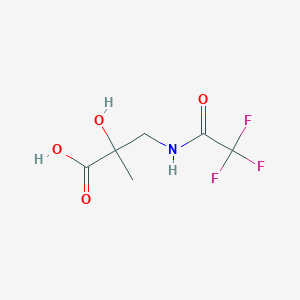
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
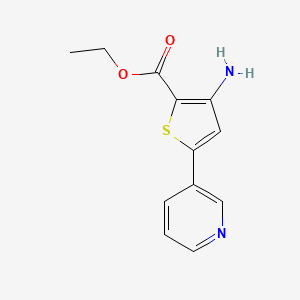
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
